molecular formula C23H22F2N4O2 B2748171 (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946372-29-8

(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2748171
CAS No.: 946372-29-8
M. Wt: 424.452
InChI Key: OORNZHWCETVOGD-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22F2N4O2 and its molecular weight is 424.452. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

  • The study of the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, related to the structural family of the target compound, revealed significant insights into the drug's absorption, major metabolic pathways, and elimination in rats, dogs, and humans (Sharma et al., 2012).

Antimicrobial Activity

  • Research into new pyridine derivatives, including compounds structurally similar to the target molecule, showcased variable and modest antimicrobial activity against several strains of bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antipsychotic Potential

  • A series of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds were synthesized, showing high inhibitory activity on COX-2 selectivity, along with significant analgesic and anti-inflammatory activities, suggesting potential for treating conditions like inflammation and pain (Abu‐Hashem et al., 2020).
  • Another study synthesized novel pyrazole derivatives, showing higher anticancer activity than doxorubicin, a reference drug, against certain cancer cell lines, indicating potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Analysis

  • The synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed good antimicrobial activity, provides an example of the chemical versatility and potential therapeutic applications of compounds within the same structural realm as the target molecule (Mallesha & Mohana, 2014).

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-15-6-8-17(9-7-15)31-21-14-20(26-16(2)27-21)28-10-12-29(13-11-28)23(30)22-18(24)4-3-5-19(22)25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNZHWCETVOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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